1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Overview
Description
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole, also known as ETAI, is a heterocyclic compound. It is a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole involves several steps. Serotonins were found to produce 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles by simple heating with amines under an oxygen atmosphere . Serotonins also reacted with various aldehydes to provide 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles rather than β-carbolines under basic conditions .Molecular Structure Analysis
The molecular formula of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is C13H16N2. The molecular weight is 200.28 g/mol.Chemical Reactions Analysis
The chemical reactions of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole are quite different from the Pictet–Spengler reaction, giving 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles rather than β-carbolines .Scientific Research Applications
Synthetic Methods and Derivatives
- Synthesis Techniques : Somei et al. (1988) developed a synthetic method to produce derivatives of 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indoles with carbon side chains at various positions. This approach was applied to the synthesis of 4- and 5-alkyl derivatives of the compound (Somei, Wakida, & Ohta, 1988).
- Novel Synthesis of Hydroxy Derivatives : Somei et al. (2001) discovered that serotonins could produce 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles through a novel reaction with amines under an oxygen atmosphere, revealing an essential role for the 5-hydroxy group on the indole nucleus (Somei, Teranishi, Yamada, & Yamada, 2001).
Chemical Properties and Reactions
- Ring Opening Reactions : Glushkov et al. (1970) explored the possibility of obtaining 2-alkyl derivatives of 2,3,4,5-tetrahydro-1H-azepino[3,4-b]indoles, revealing insights into the reactivity and potential transformations of these compounds (Glushkov, Volskova, Kostyuchenko, Sheinker, & Magidson, 1970).
Application in Diversity-Oriented Synthesis
- Tricyclic Indoles Synthesis : Chen et al. (2019) established a method for synthesizing tricyclic indoles with 3,4-fused seven-membered rings using 4-aminoindoles, contributing to the diversity-oriented synthesis strategy and expanding the application of these compounds in molecular complexity (Chen, Ravichandiran, El-Harairy, Queneau, Li, & Gu, 2019).
Pharmaceutical Applications
- Vasopressin Receptor Antagonists : Matthews et al. (2003) synthesized a series of 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indoles and evaluated them for vasopressin receptor antagonist activity, identifying compounds with high affinity and selectivity, highlighting the potential therapeutic applications of these compounds (Matthews, Greco, Hecker, Hoekstra, Andrade‐Gordon, de Garavilla, Demarest, Ericson, Gunnet, Hageman, Look, Moore, & Maryanoff, 2003).
Novel Compounds and Reactions
- New Compound Formation in Serotonergic Neurons : Somei and Seto (2003) suggested the chemical formation of a new compound, 3,4,5,6-tetrahydro-7-hydroxy-6-methyl-1H-azepino[5.4,3-cd]indole, in serotonergic neurons after ethanol consumption, showcasing the complex interactions of these compounds with biological systems (Somei & Seto, 2003).
properties
IUPAC Name |
3-ethyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-15-9-11-6-7-14-8-10-4-3-5-12(15)13(10)11/h3-5,9,14H,2,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLSXZVZRCSFEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2CCNCC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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